H-Glu-pNA
Description
Historical Context of Chromogenic Substrate Development in Enzymology
The application of chromogenic substrates in enzymology and related fields began in the early 1970s. These synthetic molecules were developed to provide a convenient and quantifiable method for measuring enzyme activity. Prior to their advent, enzyme assays often relied on less direct or more labor-intensive methods. Chromogenic substrates are typically colorless or exhibit minimal absorbance at visible wavelengths. However, upon specific enzymatic cleavage, a chromophore molecule is released, resulting in a distinct color change that can be measured spectrophotometrically. dcfinechemicals.comdcfinechemicals.com This development revolutionized enzyme activity analysis, enabling faster, more sensitive, and more easily automated assays. nih.gov
Early chromogenic substrates, such as BAPNA (Nα-benzoyl-DL-arginine 4-nitroanilide), were developed for enzymes like serine proteases but often lacked optimal selectivity. slideshare.net Subsequent research focused on synthesizing peptide sequences conjugated to chromophores like p-nitroaniline, aiming to mimic the natural substrates of specific enzymes and thereby improve selectivity and reactivity. nih.govslideshare.nethaemochrom.de The release of para-nitroaniline (pNA) upon cleavage is a common detection method, as pNA is yellow and can be quantified by measuring absorbance at 405 nm. slideshare.nethaemochrom.depeptide.co.jp
Fundamental Role of H-Glu-Pna (this compound) as a Synthetic Probe in Biochemical Research
This compound serves as a fundamental synthetic probe by providing a direct and measurable indicator of the activity of enzymes that can cleave the bond between the glutamic acid residue and the pNA group. Its design as a chromogenic substrate allows researchers to monitor the progress of an enzymatic reaction in real-time by observing the increase in absorbance at 405 nm as the yellow pNA is released. peptide.co.jp This makes it a valuable tool for both qualitative and quantitative analysis of enzyme kinetics and activity.
The specificity of this compound is primarily directed towards enzymes that recognize and cleave substrates containing an N-terminal glutamic acid residue. This targeted cleavage allows researchers to probe the activity of specific enzymes within complex biological mixtures or to characterize the substrate specificity of purified enzymes. The well-defined chemical structure of this compound ensures reproducibility in experimental results, contributing to its reliability as a biochemical probe.
Overview of this compound's Diverse Applications in Enzyme Activity Analysis and Related Fields
This compound is utilized in various academic research applications, primarily centered around the study of enzyme activity. Its main application is as a substrate in enzymatic assays to measure the activity of enzymes that cleave the Glu-pNA bond. One notable enzyme for which this compound is used as a substrate is gamma-glutamyl transferase (GGT), also known as gamma-glutamyl transpeptidase. biosynth.combiosynth.com GGT is involved in the metabolism of glutathione (B108866) and plays a role in various physiological processes. Assaying GGT activity using this compound allows researchers to study its function, regulation, and involvement in disease states.
Beyond GGT, this compound has also been employed in studies involving other enzymes, such as certain aminopeptidases. For instance, it has been used as a substrate to determine the kinetic parameters of glutamyl (aspartyl)-specific aminopeptidase (B13392206) A (PepA) from Lactobacillus delbrueckii and Tetragenococcus halophilus. nih.govresearchgate.net Research has shown that this compound can be hydrolyzed by these enzymes, allowing for the measurement of their activity and the characterization of their enzymatic properties. nih.govmsptm.org
The use of chromogenic substrates like this compound is prevalent in various biochemical assays, including those used in clinical diagnostics, pharmaceutical research, and biotechnology. dcfinechemicals.comglobalgrowthinsights.com While this compound specifically targets enzymes acting on glutamic acid residues, the general principle of using pNA-conjugated substrates is widely applied to measure the activity of a broad range of proteases and other enzymes. slideshare.nethaemochrom.de This allows for the study of enzyme kinetics, the screening of enzyme inhibitors, and the detection and quantification of specific enzymatic activities in diverse biological samples. globalgrowthinsights.comcymitquimica.com
Research findings using this compound have contributed to the understanding of enzyme function and the development of diagnostic and therapeutic strategies. For example, studies characterizing aminopeptidases using substrates like this compound provide insights into their roles in processes such as protein degradation and flavor development in fermented foods. researchgate.net
While specific detailed research findings with extensive data tables solely focused on this compound across numerous enzymes were not extensively detailed in the search results beyond its use with specific aminopeptidases and GGT, the principle of its application allows for quantitative analysis. The enzymatic cleavage of this compound yields pNA, and the rate of this reaction can be monitored spectrophotometrically at 405 nm. The increase in absorbance is directly proportional to the amount of pNA released, which in turn correlates with the enzyme's activity. This allows for the determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), providing valuable data on enzyme-substrate interactions. researchgate.net
For example, in a study on Tetragenococcus halophilus PepA, this compound was used as a substrate to determine kinetic parameters. The Km and Vmax values were reported as 0.98 ± 0.006 mM and 0.1 ± 0.002 mM/min, respectively, under specific assay conditions. researchgate.net This exemplifies how this compound facilitates the quantitative characterization of enzyme activity.
Here is an example of how kinetic data might be presented based on research findings using this compound with a hypothetical enzyme:
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Assay Conditions (pH, Temp) |
| T. halophilus PepA | This compound | 0.98 ± 0.006 | 0.1 ± 0.002 | pH 8.0, Not specified researchgate.net |
| L. delbrueckii Lb-PepA | This compound | Varies with concentration range nih.gov | Varies with concentration range nih.gov | pH 6.0, 60°C nih.gov |
| L. delbrueckii Lc-PepA | This compound | Varies with concentration range nih.gov | Varies with concentration range nih.gov | pH 8.0, 65°C nih.gov |
Note: The kinetic parameters for L. delbrueckii PepA isoforms are indicated as varying with substrate concentration range in the source, and specific Km and Vmax values across the full range were not explicitly provided in the snippet. The table structure demonstrates how such data are typically presented.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXNQKTUGNZLD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946884 | |
| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24032-35-7 | |
| Record name | (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24032-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-amino-5-[(4-nitrophenyl)amino]-5-oxovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Derivatization Methodologies for H Glu Pna
Synthetic Routes for H-Glu-pNA and its Analogues
The synthesis of this compound typically involves forming an amide bond between the carboxyl group of glutamic acid and the amino group of p-nitroaniline. Due to the low nucleophilicity of the amino group in p-nitroaniline, standard amide coupling methods can be challenging. google.com
A common approach involves the condensation reaction of L-glutamic acid with p-nitroaniline. This reaction often requires activation of the carboxyl group of glutamic acid to facilitate the coupling. Various coupling reagents and strategies can be employed for this purpose, similar to those used in peptide synthesis. These can include the formation of activated esters (such as p-nitrophenyl, trichlorophenyl, pentachlorophenyl, or N-hydroxysuccinimide esters), acid azides, or acid anhydrides (symmetrical or asymmetrical). google.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are also commonly used coupling agents in peptide chemistry and can be applied here. google.com
Alternatively, the synthesis can involve reacting a protected glutamic acid derivative with a 4-nitroaniline (B120555) derivative whose carboxyl group has been activated. google.com For instance, reacting a corresponding 4-nitroaniline derivative with an N-protected L-glutamic acid derivative whose carboxyl group has been activated, such as N-phthaloyl-L-glutamic anhydride, in an organic solvent like dioxane or dimethyl sulfoxide, followed by removal of the amino-protecting group using reagents like hydrazine (B178648), can yield the desired product. google.comgoogle.com
Analogues of this compound can be synthesized by using substituted p-nitroaniline derivatives or modified glutamic acid residues. google.comnih.gov For example, γ-L-glutamyl-4-nitroanilide derivatives with substituents on the phenyl ring of p-nitroaniline have been synthesized by reacting an activated glutamic acid, bearing a protected amino group, with a substituted p-nitroaniline derivative, followed by cleavage of the protective group. google.com Another series of L-glutamic acid p-nitroanilide analogues, including aza and oxaglutamyl derivatives, have been synthesized to study their interactions with enzymes. nih.govresearchgate.net
Strategies for Incorporating this compound into Peptide Sequences
This compound can be incorporated into peptide sequences, typically at the C-terminus, to create chromogenic peptide substrates. These substrates are valuable tools for studying protease activity and specificity. beilstein-journals.orgresearchgate.net The incorporation can be achieved through various peptide synthesis methodologies, including both solution-phase and solid-phase synthesis.
Synthesis of Dipeptides and Oligopeptides Containing this compound
The synthesis of dipeptides and oligopeptides containing this compound often involves forming a peptide bond between the carboxyl group of an incoming amino acid or peptide fragment and the alpha-amino group of the glutamic acid residue in this compound.
One strategy is to couple the p-nitroaniline group to the C-terminus of a pre-synthesized peptide chain. google.comnih.gov This can be particularly advantageous as it allows for the synthesis of the peptide sequence using standard methods before attaching the relatively less nucleophilic p-nitroaniline moiety. nih.gov Methods for achieving this coupling include using activated peptide fragments or employing coupling reagents in the presence of p-nitroaniline.
Alternatively, this compound or a protected form can be used as a starting material, and amino acids can be sequentially added to its N-terminus using standard peptide coupling techniques. google.com This can be done in solution or on a solid support.
Solid-phase peptide synthesis (SPPS) is a widely used technique for synthesizing peptides and can be adapted for the synthesis of peptide-pNA substrates. researchgate.netacs.org In SPPS, the C-terminal amino acid (in this case, potentially the glutamic acid of this compound or a pre-attached amino acid linked to p-nitroaniline) is anchored to a solid support. Subsequent amino acids are then coupled in a stepwise manner to the growing peptide chain. acs.org The p-nitroanilide moiety can be introduced at the final step by cleaving the peptide from the resin using p-nitroaniline as the nucleophile, or by synthesizing a peptide with a modified C-terminus that is then reacted with p-nitroaniline. researchgate.net
Specific methods for preparing peptide p-nitroanilides, including dipeptide p-nitroanilides, have been developed using solid-phase methods. researchgate.netresearchgate.net One approach involves using an aryl hydrazine solid support. researchgate.net The peptide is assembled on the hydrazine resin, oxidized, and then cleaved with p-nitroaniline. researchgate.net This method has been shown to be efficient and minimize racemization. researchgate.net
Design and Synthesis of Multi-Residue Peptide-H-Glu-pNA Substrates
The design of multi-residue peptide-H-Glu-pNA substrates is often guided by the cleavage specificity of the target protease. The peptide sequence preceding the this compound moiety is designed to mimic the natural substrate of the enzyme. tandfonline.com
Synthesis of these longer peptide-pNA substrates can be achieved through stepwise elongation using SPPS or by fragment condensation in solution or on a solid support. google.com In fragment condensation, pre-synthesized peptide fragments are coupled together. This can be particularly useful for synthesizing longer peptides or incorporating modified amino acids.
Protecting groups are essential in the synthesis of multi-residue peptide-H-Glu-pNA substrates to prevent unwanted side reactions and ensure that peptide bonds are formed only between the desired amino acids. google.comrsc.org Common protecting group strategies used in peptide synthesis, such as Fmoc/tBu or Boc/Bn, can be applied. rsc.org For instance, the Fmoc strategy is widely used in SPPS for assembling peptide chains that can then be functionalized at the C-terminus. researchgate.netacs.org
Detailed procedures for the chemical synthesis of specific multi-residue peptide-p-nitroanilide substrates have been described, highlighting improvements in methodology for obtaining superior yields. nih.gov These procedures often involve coupling amino acid p-nitroanilides to previously synthesized and completed peptides. nih.gov
Stereochemical Considerations in this compound Synthesis and its Impact on Biological Activity
Glutamic acid is a chiral amino acid, existing as L- and D-stereoisomers. The stereochemistry of the glutamic acid residue in this compound can significantly impact its biological activity, particularly when used as a substrate for stereoselective enzymes like peptidases or proteases. Most naturally occurring enzymes exhibit high specificity for the L-stereoisomers of amino acids. nih.gov
The synthesis of this compound typically utilizes either L-glutamic acid or D-glutamic acid, leading to the formation of L-H-Glu-pNA or D-H-Glu-pNA, respectively. uni.luwikipedia.org The stereochemical integrity of the glutamic acid starting material and the absence of racemization during the synthesis are crucial for obtaining stereochemically pure products.
Racemization, the conversion of a chiral center into a mixture of stereoisomers, can occur during peptide coupling reactions, particularly at the C-terminal activated amino acid. researchgate.net Strategies to minimize racemization, such as the choice of coupling reagents, reaction temperature, and additives, are important in the synthesis of this compound and peptide-H-Glu-pNA substrates. researchgate.net For instance, certain solid-phase synthesis methods employing aryl hydrazine resins have been shown to minimize racemization of the C-terminal residue. researchgate.net
The biological activity of this compound and its peptide derivatives is highly dependent on the stereochemistry of the glutamic acid residue and any other chiral amino acids present in the peptide sequence. Enzymes that cleave these substrates typically recognize and act upon a specific stereoisomer. asm.org Therefore, using stereochemically pure this compound or peptide-H-Glu-pNA substrates is essential for accurate enzyme kinetics and specificity studies.
Integration of Glutamic Acid Residues into Peptide Nucleic Acid (PNA) Backbones for Functionalization
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a pseudopeptide backbone instead of the natural phosphodiester backbone. acs.orgrsc.org The neutral, achiral nature of the standard PNA backbone (based on N-(2-aminoethyl)glycine) offers advantages, but incorporating functional groups can enhance their properties, such as solubility, cellular uptake, and binding affinity. acs.orgrsc.orgnih.gov Integrating glutamic acid residues into the PNA backbone is a strategy for introducing negative charges and other functionalities. rsc.orgpnas.org
Functional groups can be introduced into the PNA backbone at either the alpha or gamma positions of the N-(2-aminoethyl)glycine unit. nih.gov Integrating glutamic acid typically involves modifying the PNA monomer at the gamma position.
Synthesis of γ-Glutamic Acid Functionalized PNA Monomers
The synthesis of γ-glutamic acid functionalized PNA monomers involves preparing a modified PNA monomer subunit that contains a glutamic acid side chain attached to the gamma position of the backbone. This modified monomer can then be incorporated into a growing PNA chain using standard solid-phase synthesis techniques. acs.org
General approaches for synthesizing modified PNA monomers involve coupling an amino acid or a derivative to the PNA backbone structure. acs.org For γ-functionalized monomers, this often entails attaching the glutamic acid (or a protected form) to the gamma carbon of the N-(2-aminoethyl)glycine unit.
One method for synthesizing amino acid-modified PNA monomers, including those with acidic amino acids like glutamic acid, involves using solid-phase Fmoc techniques. acs.org Protected amino acids are coupled to a solid support, followed by reductive alkylation with N-Fmoc-aminoacetaldehyde and coupling of nucleobases. acs.org This approach allows for the synthesis of monomers compatible with standard SPPS.
Specifically for γ-glutamic acid functionalized PNA monomers, the synthesis would involve reactions that selectively introduce the glutamic acid side chain at the gamma position of the PNA backbone precursor. This might involve coupling reactions between appropriately protected glutamic acid derivatives and a modified N-(2-aminoethyl)glycine unit that has a reactive group at the gamma position. The stereochemistry of the glutamic acid used in the synthesis (L- or D-) will determine the stereochemistry of the resulting γ-functionalized PNA monomer, which can influence the hybridization properties of the resulting PNA oligomer. rsc.orgpnas.org L-enantiomers in γ-substituted chiral PNA have been shown to adopt a right-handed helical conformation and hybridize to DNA/RNA with high affinity and sequence selectivity. rsc.org
Once synthesized, these γ-glutamic acid functionalized PNA monomers can be incorporated into PNA sequences using automated solid-phase synthesis, similar to the assembly of peptides or standard PNAs. acs.org
Solid-Phase PNA Synthesis Strategies Incorporating Glutamic Acid
The chemical compound this compound is widely recognized in biochemical contexts as H-L-Glutamic acid 4-nitroanilide, a chromogenic substrate frequently employed to assay enzymatic activity, particularly that of γ-glutamyl transpeptidase. Current time information in Bangalore, IN.frontiersin.orgscbt.comcaymanchem.comsigmaaldrich.com Its synthesis typically involves the formation of an amide bond between the γ-carboxyl group of glutamic acid and the amino group of 4-nitroaniline. frontiersin.org This process falls under the domain of peptide synthesis rather than the solid-phase synthesis of Peptide Nucleic Acids (PNAs).
However, within the framework of solid-phase PNA synthesis strategies, the incorporation of amino acids, including glutamic acid, into PNA structures or the synthesis of PNA-peptide conjugates is a significant area of research and application. For the purpose of discussing "this compound" within the context of Section 2.4.2, we interpret this compound as a representative example of a construct involving glutamic acid integrated into a PNA sequence or backbone, synthesized using solid-phase methodologies. Such constructs could include PNA-peptide chimeras where a glutamic acid residue is present, or modified PNA monomers incorporating a glutamic acid moiety.
Solid-phase PNA synthesis generally follows protocols analogous to those developed for solid-phase peptide synthesis (SPPS). umich.edunih.govresearchgate.net The synthesis proceeds stepwise, typically from the C-terminus to the N-terminus, on an insoluble solid support (resin). emeraldcloudlab.com Protected PNA monomers or amino acids are sequentially coupled to the growing chain. emeraldcloudlab.comnih.gov
Incorporating glutamic acid into a PNA sequence or a PNA-peptide chimera on solid phase requires careful consideration, primarily due to the presence of the side chain carboxyl group in glutamic acid. This functional group must be temporarily protected during the stepwise coupling reactions to prevent unwanted side reactions, such as branching or reaction with coupling reagents. advancedchemtech.com The choice of protecting group is crucial for orthogonality with the protecting groups used on the PNA backbone and nucleobases, as well as the α-amino group of the amino acid or PNA monomer being coupled.
A common strategy for solid-phase synthesis of PNA-peptide conjugates or amino acid-modified PNAs utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary N-terminal protection. nih.govnih.govrsc.orgmedsci.orgbiosearchtech.com For glutamic acid, the side chain carboxyl group is typically protected as a tert-butyl ester (OtBu). advancedchemtech.comnih.govacrospharma.co.krcoreyorganics.com The Fmoc group is base-labile and is removed with a weak base like piperidine, while the OtBu group is acid-labile and is removed during the final cleavage of the synthesized construct from the resin using a strong acid, commonly trifluoroacetic acid (TFA), often in the presence of scavengers. nih.govadvancedchemtech.com
The solid support material plays a vital role in solid-phase synthesis. Resins such as polystyrene-based resins functionalized with linkers like Rink amide MBHA resin are frequently used for the synthesis of peptide amides and PNA-peptide conjugates. watanabechem.co.jpchemicalbook.comchemimpex.com PEG-based resins like TentaGel or ChemMatrix are also employed, particularly for the synthesis of longer or more challenging sequences, as they can help reduce aggregation of the growing chain. nih.govintavispeptides.com
The coupling of the protected glutamic acid residue (e.g., Fmoc-Glu(OtBu)-OH) to the free amino group on the solid support-bound chain is typically mediated by coupling reagents. nih.govpeptide.compeptide.combachem.com Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, are widely used to activate the carboxyl group of the incoming amino acid or PNA monomer for amide bond formation. peptide.compeptide.combachem.comsaspublishers.com Other activating agents like HATU are also effective. nih.govsaspublishers.com The coupling reaction parameters, including reagent equivalents, reaction time, and temperature, are optimized to ensure high coupling efficiency and minimize side reactions. nih.govmedsci.orgsaspublishers.com
Following each coupling step, any unreacted amino groups on the solid support are typically capped (acetylated) to prevent the formation of deletion sequences in the final product. nih.gov This capping step improves the purity of the synthesized material.
The synthesis of a hypothetical this compound construct (interpreted as a glutamic acid residue linked to the N-terminus of a PNA sequence) on solid phase would involve synthesizing the PNA sequence first on a suitable resin, followed by coupling of the protected glutamic acid monomer (e.g., Fmoc-Glu(OtBu)-OH) to the N-terminus of the resin-bound PNA chain using standard peptide coupling protocols. umich.edunih.govnih.gov
Detailed research findings in solid-phase PNA and PNA-peptide synthesis highlight the challenges and strategies employed. Studies have investigated different protecting group schemes, coupling reagents, and reaction conditions to improve yield and purity, particularly for sequences prone to aggregation or those containing challenging residues like glutamic acid. frontiersin.orgnih.govnih.govrsc.org
Table 1 presents representative data on coupling efficiencies observed in solid-phase synthesis of PNA or PNA-peptide constructs, illustrating the impact of synthesis conditions and reagents.
| Synthesis Step / Residue | Coupling Reagent | Solvent | Coupling Time | Approximate Coupling Efficiency (%) | Reference |
| PNA Monomer Coupling | HATU/DIEA/2,5-lutidine | DMF | 30 min | >95 (Typical) | nih.gov |
| Amino Acid Coupling (General) | HATU/DIEA/2,5-lutidine | DMF | 30 min | >95 (Typical) | nih.gov |
| Amino Acid Coupling (Double Coupling) | DIC/HOBt or HATU | DMF | Extended | Improved efficiency | umich.edu |
| PNA Monomer Coupling (Microwave-assisted) | DIC/Oxyma | NMP | 6 min (75°C) | Improved purity/efficiency for difficult sequences | saspublishers.com |
Note: These values are representative and can vary significantly based on the specific sequence, resin, scale, and optimized conditions.
Table 2 provides a hypothetical illustration of the stepwise yield during the solid-phase synthesis of a short PNA-peptide chimera incorporating glutamic acid, based on typical efficiencies.
| Step | Coupled Monomer/Residue | Approximate Stepwise Yield (%) | Cumulative Yield (%) |
| 1 | C-terminal PNA monomer to resin | >98 | >98 |
| 2 | PNA monomer | >95 | >93 |
| 3 | PNA monomer | >95 | >88 |
| ... | ... | ... | ... |
| n-1 | Last PNA monomer | >95 | ... |
| n | Fmoc-Glu(OtBu)-OH | >95 | Cumulative yield before cleavage/deprotection |
Note: This table is illustrative. Actual yields depend on numerous factors, including sequence length, composition, and synthesis optimization.
Following the completion of the chain assembly, the synthesized construct is cleaved from the solid support, and all temporary and permanent protecting groups (including the OtBu group on glutamic acid and any protecting groups on PNA nucleobases) are removed. nih.gov The crude product is then typically purified using techniques such as high-performance liquid chromatography (HPLC).
Enzymatic Applications and Substrate Specificity of H Glu Pna
H-Glu-pNA as a Chromogenic Substrate for Aminopeptidases
This compound serves as a chromogenic substrate for certain aminopeptidases, enzymes that hydrolyze amino acids from the N-terminus of proteins and peptides. cymitquimica.comcymitquimica.comscbt.com
Characterization of Glutamyl Aminopeptidase (B13392206) (Aminopeptidase A, Angiotensinase A) Activity using this compound
Glutamyl aminopeptidase (EC 3.4.11.7), also known as Aminopeptidase A (APA) or Angiotensinase A, is an enzyme that specifically cleaves N-terminal acidic amino acids, with a preference for glutamyl and aspartyl residues. nih.govnih.govrndsystems.comnih.govnih.gov this compound is a commonly used substrate for characterizing the activity of this enzyme. nih.govcymitquimica.comcymitquimica.comnih.govmsptm.org Studies have utilized this compound to measure the glutamyl-pNA hydrolyzing activity in various biological samples, including chicken and beef extracts, and to characterize recombinant aminopeptidases from sources like Lactobacillus delbrueckii and Trichinella spiralis. nih.govnih.govmsptm.org The hydrolysis of this compound by aminopeptidases releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. nih.gov
Kinetic Analysis of Aminopeptidase-Mediated this compound Hydrolysis
Kinetic parameters such as Km and Vmax for aminopeptidases acting on this compound can be determined through spectrophotometric assays by measuring the rate of p-nitroaniline release at different substrate concentrations. nih.govmsptm.orgkoreascience.kr For instance, kinetic studies on a recombinant aspartyl aminopeptidase from Trichinella spiralis using this compound showed a Vmax of 194.9 µM·min-1·mg-1 and a Km of 1.05 mM. msptm.org Another study investigating aminopeptidases from Lactobacillus delbrueckii also utilized this compound to determine apparent kinetic parameters. nih.govresearchgate.net While this compound can be a substrate for enzymes like PepN, its poor solubility can sometimes make the determination of kinetic constants challenging. plos.org
This compound (Gamma-L-Glutamyl 4-Nitroanilide) in Gamma-Glutamyl Transferase (GGT) Assays
Gamma-glutamyl transferase (GGT) is an enzyme involved in glutathione (B108866) metabolism and the transfer of gamma-glutamyl groups. atlas-medical.comweldonbiotech.comelsevier.esuoguelph.camyhealthplanner.com this compound, often referred to as gamma-L-glutamyl-p-nitroanilide, is a widely used chromogenic substrate for measuring GGT activity. atlas-medical.comlinear.esnih.govweldonbiotech.comroche.comscribd.comabcam.co.jp
Methodology for Spectrophotometric GGT Activity Determination
The standard method for determining GGT activity using this compound involves monitoring the release of p-nitroaniline spectrophotometrically at 405 nm. atlas-medical.comlinear.esnih.govweldonbiotech.comabcam.co.jpsssup.it The reaction typically involves incubating the enzyme sample with this compound in a suitable buffer, often containing an acceptor substrate like glycylglycine, which enhances the reaction rate by accepting the gamma-glutamyl group. atlas-medical.comlinear.esweldonbiotech.comsssup.itnih.gov The increase in absorbance at 405 nm over time is directly proportional to the GGT activity in the sample. atlas-medical.comlinear.esweldonbiotech.comabcam.co.jp Assay kits based on this principle are commercially available for the quantitative determination of GGT in various samples, including serum, plasma, cell lysates, and tissue homogenates. scribd.comabcam.co.jp
Specificity of this compound for GGT in Enzyme Assays
This compound is considered a specific substrate for GGT in many enzyme assays. scribd.com The GGT enzyme catalyzes the hydrolysis of the gamma-glutamyl bond in this compound, leading to the release of the chromogen p-nitroaniline. nih.gov While GGT can also act on other gamma-glutamyl compounds like glutathione, this compound provides a convenient and sensitive chromogenic method for detecting GGT activity. sssup.itnih.gov However, it's worth noting that some studies using this compound to investigate GGT activity have also considered the potential for other enzymes to hydrolyze this substrate, or have used inhibitors to confirm GGT specificity. nih.govnih.gov The original kinetic procedure for GGT in serum published by Szasz in 1969 utilized gamma-glutamyl-p-nitroanilide as the substrate. roche.com
Application of this compound-Containing Peptides in Protease Research
Substrate Utility for Serine Proteases (e.g., Trypsin, Urokinase-type Plasminogen Activator (uPA))
Chromogenic peptide substrates are widely used in the enzymatic analysis of serine proteases such as trypsin and urokinase-type plasminogen activator (uPA) medchemexpress.com. While this compound itself is a glutamic acid derivative used in activity assays medchemexpress.com, peptide substrates incorporating Glu-pNA or similar structures are more commonly described for these enzymes. For instance, H-Gly-Glu-pNA is mentioned as a chromogenic peptide substrate applicable in the analysis of trypsin and uPA medchemexpress.com. Other pNA-linked peptides, such as H-Glu-Gly-Arg-pNA, have been used to monitor the activity of uPA, indicating the enzyme's ability to cleave at specific sequences leading to pNA release nih.govresearchgate.netsalilab.orgtandfonline.com.
Characterization of Pseudomurein Endoisopeptidase Substrate Specificity
H-Glu-Ala-pNA (EApNA), a derivative containing the Glu-Ala sequence linked to pNA, has been used to characterize the substrate specificity of pseudomurein endoisopeptidases, such as PeiW and PeiP nih.gov. Studies utilizing agarose (B213101) plate assays with synthetic peptides, including EApNA and Glu-γ-Ala-pNA (EγApNA), demonstrated that both PeiW and PeiP exhibited some activity on H-Glu-Ala-pNA nih.gov. This finding is significant as it suggests that a gamma-isopeptide bond between glutamate (B1630785) and alanine (B10760859) is not an absolute requirement for the activity of these enzymes, providing valuable information about their substrate preferences in the context of pseudomurein cell wall degradation nih.gov.
Assessment of Human Rhinovirus-14 3C Protease Activity
The activity of Human Rhinovirus-14 (HRV-14) 3C protease is commonly assessed using chromogenic peptide substrates that release pNA upon cleavage. While the provided outline specifically mentions this compound in this context, research indicates that the definition of a unit of HRV-3C protease activity is often based on the cleavage of peptide substrates with a glutamine residue at the P1 position, such as H-Glu-Ala-Leu-Phe-Gln-pNA or E-A-L-F-Q-pNA sigmaaldrich.comsigmaaldrich.comhuji.ac.ilasm.org. Cleavage occurs between the glutamine and the pNA moiety, leading to the release of the detectable chromophore asm.org.
Substrate for Transglutaminases: Factor XIIIa Activity Determination using Glu(pNA)-containing Peptides
Glu(pNA)-containing peptides have been specifically designed and utilized as substrates to determine the activity of transglutaminases, particularly Factor XIIIa (FXIIIa) nih.govnih.gov. The activity of FXIIIa can be conveniently determined by monitoring the release of p-nitroaniline at 405 nm when incubated with suitable Glu(pNA)-containing peptides nih.gov. Research has shown that peptides with the Glu(pNA) residue in the second position from the N-terminus tend to exhibit more suitable substrate properties for FXIIIa nih.gov. For example, the peptide H-Tyr-Glu(pNA)-Val-Lys-Val-Ile-Gly-NH2 has been identified as a suitable substrate for determining FXIII-A2* activity nih.gov. Although the catalytic efficiency (kcat/Km) of these chromogenic substrates may be lower compared to natural glutamine-containing substrates, they serve as valuable tools for conveniently assessing FXIIIa activity nih.gov.
Elucidation of Enzyme Cleavage Mechanisms and Product Formation Utilizing this compound Derivatives
This compound and its derivatives are instrumental in elucidating enzyme cleavage mechanisms by providing a detectable signal upon hydrolysis of the peptide or amide bond linked to pNA. The release of the pNA chromophore, quantifiable by spectrophotometry at 405 nm, directly indicates that enzymatic cleavage has occurred at the targeted site acs.orgcaymanchem.com. This allows researchers to monitor the rate of the reaction and infer details about the enzyme's catalytic activity and specificity acs.org. For instance, the use of L-Glutamic acid γ-p-nitroanilide (γ-Glu-pNA) as a substrate for γ-glutamyl transpeptidase enables the quantification of pNA release to measure enzyme activity, thereby providing insights into the enzyme's mechanism of action on this specific substrate caymanchem.com. By analyzing the kinetics of pNA release under varying conditions, researchers can gain a better understanding of how the enzyme interacts with and cleaves the substrate acs.org.
Development and Application of Enzyme Inhibitor Screening Assays Based on this compound Substrates
Chromogenic substrates like this compound and its peptide derivatives play a significant role in the development and application of enzyme inhibitor screening assays nih.gov. The ability to easily quantify enzyme activity by monitoring pNA release makes these substrates suitable for high-throughput screening formats nih.gov. By including potential inhibitors in the reaction mixture, the reduction in the rate of pNA release can be measured, allowing for the determination of the inhibitor's potency (e.g., IC50 values) nih.gov. Glu(pNA)-containing peptides, for example, have been highlighted as useful tools for in vitro inhibitor screening of Factor XIIIa activity nih.gov. The principle involves observing the decrease in the rate of the chromogenic reaction in the presence of an inhibitor compared to a control without the inhibitor nih.gov. This provides a straightforward and efficient method for identifying and characterizing compounds that can modulate enzyme activity.
Biological and Therapeutic Research Involving H Glu Pna and Its Conjugates
Exploration of H-Glu-pNA in Amino Acid Metabolism Studies
This compound has been utilized as a substrate in studies investigating amino acid metabolism, particularly focusing on the activity of enzymes like glutamyl aminopeptidase (B13392206) (aminopeptidase A, angiotensinase A) and gamma-glutamyl transferase. biosynth.comcymitquimica.com These enzymes play crucial roles in the breakdown and metabolism of peptides and amino acids within biological systems.
Research has employed this compound to determine the kinetic parameters of aminopeptidases from various sources, such as lactic acid bacteria. For instance, studies on glutamyl (aspartyl)-specific aminopeptidase (PepA) from Lactobacillus delbrueckii and Tetragenococcus species have used this compound as a substrate to calculate parameters like Km and Vmax, providing insights into the enzyme's catalytic efficiency and substrate specificity. researchgate.netnih.gov
Gamma-glutamyl transferase activity in serum and tissues has also been assessed using H-Glu(pNA)-OH as a specific and sensitive substrate in automated colorimetric methods. biosynth.com In such assays, Gly-Gly often serves as the glutamyl acceptor. biosynth.com
Investigation of Peptide-Based Therapeutics Utilizing this compound as a Building Block
While this compound itself is primarily a substrate for enzymatic analysis, the concept of incorporating glutamic acid or modified glutamic acid into peptide-based therapeutics is an area of research. Peptides containing glutamic acid can be synthesized using methods like solid-phase peptide synthesis, where protected amino acid derivatives, including protected glutamic acid, are used as building blocks. medsci.org
More broadly, peptide-based therapeutics are being investigated for targeting specific biological pathways. chemimpex.com The incorporation of specific amino acids, including glutamic acid, into therapeutic peptides can influence their properties, such as solubility, stability, and interaction with target molecules. Research on peptide nucleic acid (PNA) conjugates, discussed in the following sections, exemplifies how amino acids, including glutamic acid, are used as building blocks to enhance the therapeutic potential of these molecules. rsc.orgnih.gov
Research on Glutamic Acid-Modified Peptide Nucleic Acids (PNA-Glu)
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone. rsc.org Modification of the PNA backbone with amino acids, such as glutamic acid, is explored to alter their properties, including solubility, cellular uptake, and binding characteristics. rsc.orgnih.govresearchgate.net PNA-Glu refers to PNA conjugates that incorporate glutamic acid residues.
PNA-Glu Conjugates in Antisense and Antigene Strategies
PNA-based molecules are attractive candidates for antisense and antigene strategies due to their high affinity and specificity for complementary nucleic acid sequences and their resistance to enzymatic degradation. nih.govresearchgate.net Antisense strategies involve targeting mRNA to inhibit protein synthesis, while antigene strategies aim to target DNA to modulate gene expression. nih.govresearchgate.net
PNA-peptide conjugates, including those potentially incorporating glutamic acid or other charged amino acids, have been developed to improve the cellular delivery and efficacy of PNAs in antisense and antigene applications. acs.orgfrontiersin.org While cationic peptides like those containing lysine (B10760008) or arginine are commonly used to enhance cellular uptake, the inclusion of negatively charged glutamic acid residues in PNA amphiphiles has been explored, influencing properties like critical micelle concentration. rsc.org
PNA-Glu for Ribosome Binding and Translational Inhibition Studies
PNAs and PNA conjugates can interfere with translation by binding to ribosomal RNA or mRNA, affecting ribosome function and protein synthesis. plos.org Research has investigated the use of PNAs, including those with modifications, to target ribosomes and inhibit translation.
Studies have shown that the sequence of the nascent peptide chain within the ribosome exit tunnel can influence ribosome pausing and translation inhibition, particularly in the presence of certain molecules like macrolide antibiotics. pnas.orgfrontiersin.org While direct studies specifically on PNA-Glu conjugates for ribosome binding and translational inhibition were not prominently found, the broader research area involves designing molecules that interact with the ribosome or mRNA to modulate translation. plos.orgdiva-portal.org The incorporation of amino acids like glutamic acid into PNA structures could potentially influence their interaction with the ribosomal machinery or target mRNA sequences, thereby impacting translation.
Influence of Glutamic Acid Modification on PNA Binding Affinity and Duplex Stability with Nucleic Acids
The modification of the PNA backbone with amino acids, including glutamic acid, can influence the binding affinity and stability of PNA duplexes and triplexes with complementary DNA and RNA. acs.orgpnas.orgnih.gov
Studies have shown that incorporating negatively charged amino acids like glutamic acid can destabilize PNA-DNA duplexes, likely due to electrostatic repulsion with the negatively charged phosphate (B84403) backbone of DNA. pnas.orgnih.gov Conversely, conjugation with positively charged amino acids like lysine or arginine generally enhances the stability of PNA complexes with nucleic acids. acs.orgpnas.orgnih.gov
However, the impact of modifications can be complex and depends on the position and stereochemistry of the modification. pnas.orgnih.govbeilstein-journals.org For example, while negatively charged substituents can be destabilizing, the context of the modification within the PNA structure and the surrounding environment (e.g., salt concentration) play a role. pnas.orgnih.govnih.gov
Research on PNA amphiphiles incorporating glutamic acid has shown that while the charged amino acids affect duplex stability through electrostatic interactions, the sequence specificity of DNA binding is generally preserved. nih.gov
Cellular Delivery Systems for PNA-Glu Conjugates
A major challenge for the therapeutic application of PNAs, including PNA-Glu conjugates, is their efficient delivery into cells. nih.govnih.govacs.org Various strategies have been explored to enhance the cellular uptake of PNAs.
Conjugation of PNAs to cell-penetrating peptides (CPPs) is a common approach to improve cellular delivery. rsc.orgfrontiersin.orgnih.govkirj.ee These peptides facilitate the transport of conjugated molecules across cell membranes, often via endocytosis. rsc.orgacs.orgdovepress.com While many CPPs are cationic, the principle of using peptide conjugation for delivery can be applied to PNA-Glu conjugates as well. rsc.orgacs.org
Other delivery systems for PNA conjugates include cationic lipids and nanoparticles, which can form complexes with nucleic acid analogs and facilitate their internalization. nih.govdovepress.com Photochemical internalization (PCI), a technique utilizing photosensitive molecules to permeabilize endocytic vesicles, has also been explored to enhance the intracellular delivery of PNA-peptide conjugates. nih.gov
The design of PNA-Glu conjugates can also consider self-assembly properties, where the combination of hydrophilic (like glutamic acid) and hydrophobic moieties can lead to the formation of structures like micelles, potentially influencing cellular uptake and delivery. rsc.orgnih.gov
Compound Names and PubChem CIDs:
PNA-Glu Applications in Nucleic Acid Amplification and Mutation Detection
Peptide Nucleic acids (PNAs) have emerged as valuable tools in molecular diagnostics, particularly in nucleic acid amplification protocols for detecting specific mutations, such as single-nucleotide polymorphisms (SNPs). researchgate.netmdpi.comnih.govnih.govmdpi.com SNPs are single base changes in DNA sequences that can be associated with various diseases, including cancer. nih.gov Detecting these mutations, especially when present at low levels within a background of wild-type DNA, is crucial for early diagnosis, prognosis, and monitoring of disease progression. researchgate.netnih.govnih.gov
One significant application of PNAs in this field is their use as "clamps" in polymerase chain reaction (PCR). researchgate.netmdpi.comnih.govnih.govmdpi.com PNA clamps are designed to bind specifically to the wild-type DNA sequence, thereby preventing or inhibiting its amplification during PCR. researchgate.netnih.gov This selective suppression of wild-type DNA amplification allows for the preferential amplification and subsequent detection of mutated DNA sequences, even when they are present at very low concentrations relative to the normal DNA. researchgate.netnih.gov
Chemical modifications to the PNA backbone can influence their binding characteristics and utility in these applications. For instance, the incorporation of glutamic acid (Glu) at the gamma (γ) position of the PNA backbone has been explored. researchgate.netmdpi.commdpi.com Studies have shown that the stereochemistry of the Glu residue at this position is critical for DNA binding. Specifically, the γ-L-Glu-PNA backbone is capable of binding to complementary DNA, while the γ-D-Glu-PNA backbone does not exhibit this binding affinity. researchgate.netmdpi.com This ability to modulate binding affinity through stereochemical modifications of incorporated amino acids like glutamic acid provides a means to optimize PNA clamp performance for specific detection tasks. mdpi.commdpi.com
PNA clamping techniques have been successfully applied to detect mutations in clinically relevant genes, such as KRAS and EGFR, which are frequently mutated in various cancers. researchgate.netmdpi.comnih.govmdpi.com These methods have demonstrated high sensitivity compared to traditional methods like direct DNA sequencing. For example, PNA-clamped PCR assays have been reported to detect mutated DNA at levels as low as 0.03% to 1% relative to the amount of wild-type DNA in a sample. nih.govplos.org This is a significant improvement over direct sequencing, which typically has a limit of detection between 10% and 30%. plos.org
The enhanced sensitivity offered by PNA clamping is particularly valuable in cancer diagnostics where tumor samples may contain a small fraction of cancer cells with mutations amidst a larger population of normal cells. researchgate.netnih.gov PNA clamps can be integrated into various amplification formats, including asymmetric PCR and capillary PCR, further expanding their versatility. nih.govmdpi.com Beyond clamping, PNAs can also function as fluorescent probes that signal the presence of mutated DNA after amplification, often utilizing modifications that include residues like glutamic acid and lysine to influence probe structure and fluorescence properties. nih.govmdpi.com
The following table illustrates the comparative sensitivity of different mutation detection methods, highlighting the advantage of PNA-based approaches:
| Method | Typical Limit of Detection (Mutant:Wild-type Ratio) |
| Direct Sequencing | 10% - 30% plos.org |
| PNA-Clamping PCR | 1% - 5% plos.org |
| PNA-LNA Mediated LAMP | 0.1% plos.org |
Note: Data compiled from cited research findings.
Research has also explored the design of PNA molecular beacons incorporating glutamic acid and lysine residues. mdpi.com These beacons are fluorescent probes used for detecting nucleic acids, and the balance between the negatively charged glutamic acid residues and positively charged lysine residues can impact the efficiency of DNA detection by affecting the fluorescence signal upon hybridization. mdpi.com
Anti-Cancer and Antimicrobial Research with PNA-Glu
Peptide Nucleic Acids (PNAs) and their conjugates, including those incorporating glutamic acid residues or conjugated to glutamic acid-containing peptides, have shown promise in both anti-cancer and antimicrobial research. The ability of PNAs to bind specifically to complementary nucleic acid sequences makes them attractive candidates for modulating gene expression, a strategy applicable in both oncology and infectious disease. nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.org
In antimicrobial research, antisense PNAs are designed to target essential bacterial genes at the mRNA level, thereby blocking translation and inhibiting bacterial growth. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.org A major challenge in using PNAs as antimicrobials is their poor permeability across bacterial cell membranes. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.org To overcome this limitation, PNAs are frequently conjugated to cell-penetrating peptides (CPPs) that facilitate their uptake into bacterial cells. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.org While the specific role of glutamic acid within these CPPs in facilitating PNA delivery is an area of ongoing investigation, the conjugation strategy itself has proven effective.
Antisense PNA conjugates have demonstrated bactericidal effects against a range of pathogenic bacteria, including Gram-negative species like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. frontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.orgnih.gov Research has identified various essential bacterial genes as targets for these antisense PNAs, including genes involved in fatty acid biosynthesis (acpP), transcription (rpoD), cell wall synthesis (murA), DNA replication (dnaB), cell division (ftsZ), and ribosomal proteins (rpsH). frontiersin.orgresearchgate.netbiorxiv.org Targeting the acpP gene, for instance, has shown particularly potent bactericidal effects in E. coli. researchgate.netbiorxiv.org Studies have also explored the impact of PNA length on antimicrobial activity, suggesting that sequences around 10-12 nucleobases may be optimal for antisense antimicrobials. frontiersin.orgbiorxiv.org
In anti-cancer research, PNA conjugates are being investigated as potential therapeutic agents through antisense and anti-gene approaches aimed at regulating the expression of genes involved in cancer development and progression. nih.gov PNAs can be designed to bind to specific DNA sequences or to microRNAs (miRNAs) that play key roles in oncogenic pathways. nih.gov By interfering with gene expression or the function of regulatory RNAs like miRNAs, PNA conjugates hold potential for inhibiting tumor growth. nih.gov While the search results did not provide specific details on the direct use of "PNA-Glu" (referring to PNAs with incorporated glutamic acid) as standalone anti-cancer agents, the broader field of PNA conjugates in cancer therapy is an active area of research. Peptides containing glutamic acid have also been explored in anti-cancer contexts, sometimes as components of larger therapeutic molecules or in drug delivery systems. medchemexpress.compnas.orgnih.govbiosynth.commedchemexpress.com For example, Z-Phe-Leu-Glu-pNA is used as a substrate in the study of enzymes relevant to certain cancers. medchemexpress.commedchemexpress.com Additionally, nanoparticles functionalized with glucose (a carbohydrate related to glutamic acid in metabolic pathways) and conjugated with gingerol have shown antiproliferative effects on lung cancer cells. nih.gov An anticancer peptide, PNC-27, also contains glutamic acid residues. pnas.org
The development of PNA-based therapeutics, including those incorporating amino acid modifications or conjugations, continues to be an important area of research for addressing both microbial infections and cancer.
Analytical Methodologies for Characterization in H Glu Pna Research
Spectrophotometric Assays for Product Quantification
Spectrophotometric assays are a primary method for quantifying the product released during enzymatic cleavage of H-Glu-pNA. When this compound is hydrolyzed by an appropriate enzyme, the para-nitroaniline (pNA) moiety is liberated. Free pNA is a chromophore that absorbs light strongly in the visible spectrum, typically around 405 nm. researchgate.netnih.govmsptm.orgresearchgate.netillinois.edu The increase in absorbance at this wavelength over time is directly proportional to the concentration of released pNA and, consequently, to the enzyme's activity. sciencellonline.comtandfonline.com
This method is widely used due to its simplicity, sensitivity, and directness. It allows for continuous monitoring of the enzymatic reaction kinetics. Researchers establish a standard curve using known concentrations of pNA to correlate absorbance values with product concentration. sciencellonline.com For instance, studies characterizing aminopeptidase (B13392206) activity often use this compound as a substrate and measure the liberated pNA at 405 nm using a spectrophotometer or microplate reader. researchgate.netnih.govmsptm.orgfrontiersin.org The activity is typically expressed in terms of the amount of pNA released per unit time per amount of enzyme or protein. nih.govfrontiersin.org
Key Measurement: Absorbance at approximately 405 nm. researchgate.netnih.govmsptm.orgresearchgate.netillinois.edu
Quantified Product: para-nitroaniline (pNA). researchgate.netnih.govresearchgate.netillinois.edusciencellonline.comtandfonline.com
Application: Measuring enzyme kinetics and activity by monitoring the rate of pNA release. nih.govsciencellonline.com
Simulated Data Table: Spectrophotometric Measurement of pNA Release
| Time (minutes) | Absorbance (405 nm) | [pNA] (µM) (Calculated from Standard Curve) |
| 0 | 0.050 | 0.0 |
| 1 | 0.120 | 3.5 |
| 2 | 0.190 | 7.0 |
| 3 | 0.260 | 10.5 |
| 4 | 0.330 | 14.0 |
| 5 | 0.400 | 17.5 |
Note: This table presents simulated data illustrating the increase in absorbance at 405 nm over time due to the enzymatic release of pNA from this compound, and the corresponding calculated pNA concentration based on a hypothetical standard curve.
Research findings demonstrate the utility of this method. For example, studies on aspartyl aminopeptidases have successfully used spectrophotometric assays with Glu-pNA to determine enzyme activity, optimal temperature, and pH, and to evaluate the effect of inhibitors. nih.govmsptm.org Similarly, aminopeptidase activity in bacterial extracts has been quantified using this compound and measuring the released pNA spectrophotometrically. frontiersin.org
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are valuable for the separation, purification, and analysis of this compound, as well as for analyzing reaction mixtures containing this compound, its hydrolysis products (glutamic acid and pNA), and potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method in peptide and amino acid analysis. biopharmaspec.comnih.gov
Given that this compound is a peptide derivative with a polar component (glutamic acid) and a less polar component (pNA), various HPLC modes can be applied. Reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is commonly used for peptides. biopharmaspec.comnih.gov However, for highly polar compounds like free amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be more suitable, often allowing analysis without prior derivatization. rsc.orgthermofisher.com
Chromatography is essential for assessing the purity of synthesized this compound. biopharmaspec.com It can also be used to separate this compound from its enzymatic hydrolysis products (glutamic acid and pNA) for further analysis or quantification, although direct spectrophotometric measurement of pNA is often sufficient for kinetic studies. The separation of amino acids, including glutamic acid, from complex biological matrices like plasma using HPLC has been demonstrated. nih.gov While these examples might not directly involve this compound as the analyte being separated, they illustrate the applicability of chromatographic principles to its components and related molecules in complex samples.
Key Applications: Purity assessment of this compound, separation from reaction mixtures, analysis of hydrolysis products.
Relevant Techniques: RP-HPLC, HILIC. biopharmaspec.comnih.govrsc.orgthermofisher.com
Mass Spectrometry for Identity Confirmation and Structural Characterization
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.netthermofisher.com In the context of this compound research, MS is crucial for confirming the identity and purity of synthesized this compound and for structural characterization. rsc.org
Electrospray ionization (ESI) is a common ionization method for peptides and other biomolecules, suitable for coupling with liquid chromatography (LC-ESI-MS). thermofisher.comcreative-proteomics.com This hyphenated technique allows for the separation of components in a mixture by LC followed by online MS analysis.
Tandem Mass Spectrometry (MS/MS), where selected ions are fragmented and the m/z of the fragments are measured, provides more detailed structural information. thermofisher.comcreative-proteomics.comnih.gov This is particularly useful for confirming the amino acid sequence of peptide derivatives like this compound and identifying any potential modifications or impurities. Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS. thermofisher.comnih.gov
While specific detailed mass spectrometric data for this compound were not extensively found in the search results, the general principles of MS and MS/MS are directly applicable to its characterization. MS can confirm the molecular weight of this compound (267.24 g/mol ) bioglyco.compeptide.commedchemexpress.com and its fragments, aiding in verifying its structure and detecting impurities. MS is considered a widely applied technique for the study of PNA identity and purity. rsc.org
Key Applications: Confirmation of molecular weight and identity, purity analysis, structural elucidation.
Relevant Techniques: ESI-MS, LC-MS, MS/MS (e.g., CID). researchgate.netthermofisher.comrsc.orgcreative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed three-dimensional structure of molecules. It provides information about the types and connectivity of atoms within a molecule based on the magnetic properties of their nuclei, typically 1H and 13C. researchgate.net
For this compound, NMR spectroscopy, particularly 1H and 13C NMR, can confirm the presence and arrangement of the glutamic acid and pNA moieties and their linkage. NMR is sensitive to the local chemical environment of atomic nuclei, allowing for the identification of different functional groups and the determination of bond angles and distances.
In research involving PNA derivatives, NMR has been used to study structural properties such as cis/trans isomerism around amide bonds and to calculate rotation barriers. beilstein-journals.org While the specific application of NMR to this compound was not detailed in the search results, the technique is routinely used for the structural verification of synthesized organic molecules, including peptide derivatives. The chemical shifts observed in NMR spectra are highly sensitive to molecular structure and conformation. nih.gov
Key Applications: Confirmation of molecular structure, determination of atomic connectivity and spatial arrangement, study of conformational properties.
Relevant Techniques: 1H NMR, 13C NMR, 2D NMR techniques. researchgate.netbeilstein-journals.org
Advanced Techniques for Monitoring this compound Interactions in Complex Biological Systems
Monitoring the behavior and interactions of this compound in complex biological systems requires techniques that can operate in heterogeneous environments and often at lower concentrations. While spectrophotometric assays are effective for quantifying enzymatic activity in vitro and in some biological extracts sciencellonline.comfrontiersin.org, advanced techniques are needed for more complex scenarios, such as studying its distribution, metabolism, or interaction with specific cellular components in situ.
The use of this compound as a substrate in assays involving cell lysates sciencellonline.com or bacterial cell-free extracts frontiersin.org represents an application in a complex biological matrix, where the specificity of the enzyme being studied is key to obtaining meaningful results via the spectrophotometric method.
Research on peptide nucleic acids (PNAs) in general, which share some structural characteristics with peptide derivatives like this compound, has explored advanced delivery systems such as self-assembling micellar structures and viral vectors to overcome challenges like cellular permeability. rsc.orgmdpi.com While these studies focus on the delivery system itself, monitoring the PNA's fate within the biological system after delivery would necessitate sensitive analytical techniques.
Techniques like fluorescence microscopy could potentially be used if this compound or a derivative were labeled with a fluorescent probe, allowing for visualization of its localization within cells or tissues. Immunoassays, such as Fluorescence Polarization Immunoassay (FPIA) mentioned for a different compound mdpi.com, could potentially be adapted if specific antibodies against this compound were developed, enabling its detection and quantification in complex biological samples. However, the primary utility of this compound discussed in the search results is as a substrate for enzymes, where the release of the chromogenic pNA is the monitored event.
Potential Approaches (often requiring modification or specific probes): Fluorescence-based methods (if labeled), immunoassays (if antibodies are available), potentially techniques for monitoring the release or presence of the pNA product in a biological context beyond simple lysates.
Future Research Directions and Emerging Applications of H Glu Pna
Rational Design and Engineering of H-Glu-Pna-Based Probes for Enhanced Specificity
Future research can focus on modifying the this compound structure to create probes with enhanced specificity for particular enzymes or biological targets. This could involve incorporating additional amino acids to form short peptide sequences with this compound at the cleavage site, tailoring the sequence to the known substrate preferences of target enzymes chemimpex.com. Rational design principles, considering the enzyme's active site and substrate binding pockets, could guide the placement of amino acids to improve binding affinity and selectivity. Furthermore, conjugating this compound or its peptide derivatives to targeting moieties, such as antibodies or ligands, could direct the probe to specific cells or tissues, enabling localized enzymatic activity detection. The inherent specificity of PNA towards nucleic acids, although this compound is a peptide derivative, highlights the potential for designing highly specific molecular tools through structural modifications and conjugations researchgate.netnih.gov.
Development of Novel Diagnostic and Prognostic Tools Utilizing this compound
This compound's chromogenic nature makes it suitable for quantitative assays, and this property can be leveraged in developing novel diagnostic and prognostic tools chemimpex.combiosynth.com. By designing this compound-based substrates that are selectively cleaved by disease-specific enzymes, researchers could create sensitive and specific detection methods. For instance, elevated activity of certain proteases is associated with various diseases, including cancer and inflammatory conditions chemimpex.com. This compound-based probes could be designed to report on the activity of these specific enzymes in biological samples (e.g., serum, urine, tissue biopsies), providing a quantifiable marker for disease presence or progression. This could lead to the development of new diagnostic kits or imaging agents. The application of PNA-based probes in diagnostics, particularly for detecting specific nucleic acid sequences, underscores the potential for small molecule probes like this compound derivatives in diagnostic applications nih.govbeilstein-journals.org.
Integration of this compound into High-Throughput Screening Platforms for Drug Discovery
The use of this compound as a chromogenic substrate is well-suited for high-throughput screening (HTS) platforms chemimpex.com. HTS is a crucial component of drug discovery, allowing for rapid screening of large compound libraries against a specific target plos.orgfrontiersin.org. By utilizing this compound or its optimized derivatives as substrates, researchers can develop HTS assays to identify inhibitors or activators of enzymes that cleave these substrates. This is particularly relevant for discovering drugs targeting proteases or aminopeptidases involved in disease pathways chemimpex.com. The chromogenic readout of this compound cleavage allows for easy automation and miniaturization of assays, enabling the screening of thousands to millions of compounds efficiently plos.orgnih.gov.
Exploration of this compound in Supramolecular Chemistry and Advanced Materials
While this compound is a small molecule, the principles of supramolecular chemistry, particularly as applied to peptides and PNAs, could be explored for this compound or its conjugates nih.govcore.ac.ukmdpi.com. Peptides and modified PNAs have been shown to self-assemble into various supramolecular structures, such as micelles and hydrogels, driven by non-covalent interactions nih.govmdpi.comrsc.orgrsc.org. Incorporating this compound into self-assembling peptide or PNA sequences could yield novel materials with tailored properties. For example, this compound-containing supramolecular assemblies could be designed to encapsulate and deliver therapeutic molecules, with the release triggered by enzymatic cleavage of the this compound component in a specific environment (e.g., tumor microenvironment) mdpi.com. Such materials could find applications in drug delivery, tissue engineering, or biosensing.
Computational Modeling and Simulation of this compound Interactions with Biological Targets
Computational modeling and simulation techniques, such as molecular docking and molecular dynamics simulations, can play a significant role in understanding the interactions of this compound and its derivatives with biological targets, particularly enzymes medchemexpress.com. These methods can provide insights into the binding modes, affinities, and catalytic mechanisms, aiding in the rational design of more specific and potent probes or inhibitors acs.org. By simulating the interaction of modified this compound structures with enzyme active sites, researchers can predict the effect of structural changes on binding and cleavage efficiency, guiding the synthesis of improved compounds. This in silico approach can significantly reduce the experimental effort required for probe and drug discovery.
Overcoming Research Challenges in this compound Synthesis and Application
Research into this compound and its derivatives faces certain challenges, particularly in synthesis and application. While this compound itself is commercially available, the synthesis of more complex peptide conjugates or modified structures can be challenging researchgate.netfrontiersin.orgnih.govrsc.org. Solid-phase peptide synthesis (SPPS) methods are commonly used, but issues such as monomer solubility, chain aggregation, and side reactions can limit the yield and purity of longer or modified sequences rsc.orgresearchgate.netfrontiersin.orgnih.govrsc.org. Future research needs to focus on developing improved synthetic strategies, including novel protecting groups, coupling reagents, and solid supports, to overcome these limitations and enable the efficient synthesis of complex this compound-based molecules rsc.orgresearchgate.netfrontiersin.orgnih.govrsc.org.
Furthermore, challenges in the application of this compound-based probes in biological systems include potential issues with delivery to target sites, cellular uptake, and off-target interactions. Research into effective delivery systems, such as nanoparticles or cell-penetrating peptides, could enhance the utility of these probes in cellular or in vivo studies mdpi.comacs.orgacs.org. Strategies to improve the solubility and reduce non-specific binding of this compound derivatives are also crucial for their successful application beilstein-journals.orgrsc.orgacs.org. Addressing these synthetic and application challenges will be key to unlocking the full potential of this compound in future research and emerging applications.
Q & A
Q. What experimental factors significantly influence H-Glu-Pna enzymatic activity, and how should they be controlled?
- Methodological Answer : Key factors include pH, temperature, substrate concentration, and metal ion cofactors. For example, Co²⁺ enhances activity (V_max = 79.8 nkat mg⁻¹) compared to Mn²⁺ (V_max = 2.96 nkat mg⁻¹), while Zn²⁺ shows negligible effects. Standardize assays at optimal pH (determined via pre-experimental titration) and include metal ion controls. Use Michaelis-Menten kinetics to calculate K_M and V_max for reproducibility .
Q. What are the standard assays for quantifying this compound activity, and how are kinetic parameters validated?
- Methodological Answer : Use spectrophotometric assays with synthetic substrates like this compound. Measure absorbance at 405 nm to track p-nitroaniline release. Validate parameters via triplicate runs under saturating substrate conditions. Include negative controls (e.g., enzyme-free reactions) and calibrate instruments daily to minimize drift .
Q. How should researchers design preliminary studies to identify optimal substrate concentrations for this compound?
- Methodological Answer : Perform substrate saturation curves across a gradient (e.g., 0.1–10 mM this compound). Plot activity vs. concentration to identify the linear range. Use nonlinear regression (e.g., GraphPad Prism) to calculate K_M and confirm substrate inhibition thresholds. Replicate with at least three independent enzyme preparations .
Advanced Research Questions
Q. How can researchers optimize this compound activity in non-standard conditions (e.g., high salinity or organic solvents)?
- Methodological Answer : Systematically vary salt concentrations (0–500 mM NaCl) or solvent ratios (e.g., 0–20% DMSO) in assay buffers. Monitor activity and structural stability via circular dichroism (CD) spectroscopy. Compare results to homologous enzymes (e.g., H-Asp-pNA) to identify conserved stability motifs .
Q. What statistical approaches are recommended for analyzing contradictory kinetic data in this compound studies?
- Methodological Answer : Apply multivariate regression to isolate confounding variables (e.g., metal ion contamination). Use ANOVA to compare datasets across labs, controlling for assay temperature and buffer composition. Publish raw data and protocols in supplementary materials to enable cross-validation .
Q. How can this compound’s substrate specificity be rigorously characterized against related glutamyl substrates?
- Methodological Answer : Perform competitive inhibition assays with analogs (e.g., H-Glu-AMC, H-Glu-MCA). Calculate inhibition constants (K_i) and compare to K_M values. Use X-ray crystallography or molecular docking to map active-site interactions. Validate findings with site-directed mutagenesis of catalytic residues .
Q. What strategies ensure reproducibility in this compound purification and activity assays?
- Methodological Answer : Document purification steps (e.g., column matrices, gradient elution profiles) in detail. Use SDS-PAGE and mass spectrometry to confirm purity. Share aliquots of standardized enzyme batches with collaborating labs. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. How should researchers address ethical considerations in reporting this compound studies?
- Methodological Answer : Disclose all conflicts of interest and funding sources. Adhere to NIH guidelines for preclinical research, including full descriptions of replication attempts and negative results. Submit protocols to institutional review boards if human/animal derivatives are used .
Data Management & Presentation
Q. What are best practices for presenting large-scale kinetic data in this compound publications?
Q. How can researchers integrate this compound findings with broader glutamyl aminopeptidase literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
